![molecular formula C20H27NO2Si B14284333 3-(Trimethylsilyl)[1,1'-biphenyl]-2-yl diethylcarbamate CAS No. 138008-89-6](/img/structure/B14284333.png)
3-(Trimethylsilyl)[1,1'-biphenyl]-2-yl diethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trimethylsilyl)[1,1’-biphenyl]-2-yl diethylcarbamate is a compound that features a trimethylsilyl group attached to a biphenyl structure, with a diethylcarbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethylsilyl)[1,1’-biphenyl]-2-yl diethylcarbamate typically involves the introduction of the trimethylsilyl group to the biphenyl structure, followed by the attachment of the diethylcarbamate group. One common method involves the use of trimethylsilyl chloride as a silylating agent, which reacts with the biphenyl compound under basic conditions to form the trimethylsilyl derivative. The diethylcarbamate group can then be introduced through a reaction with diethylcarbamoyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Trimethylsilyl)[1,1’-biphenyl]-2-yl diethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the carbamate group or reduce any oxidized derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated biphenyl derivatives, while substitution reactions can produce a variety of functionalized biphenyl compounds.
Scientific Research Applications
3-(Trimethylsilyl)[1,1’-biphenyl]-2-yl diethylcarbamate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Trimethylsilyl)[1,1’-biphenyl]-2-yl diethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The diethylcarbamate group may also play a role in modulating the compound’s activity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl diethylcarbamate: A simpler compound with similar functional groups but lacking the biphenyl structure.
3-(Trimethylsilyl)phenylboronic acid: Another compound with a trimethylsilyl group, used in different applications such as Suzuki-Miyaura coupling reactions.
Uniqueness
3-(Trimethylsilyl)[1,1’-biphenyl]-2-yl diethylcarbamate is unique due to its combination of the trimethylsilyl group, biphenyl structure, and diethylcarbamate group. This combination imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
CAS No. |
138008-89-6 |
|---|---|
Molecular Formula |
C20H27NO2Si |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
(2-phenyl-6-trimethylsilylphenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C20H27NO2Si/c1-6-21(7-2)20(22)23-19-17(16-12-9-8-10-13-16)14-11-15-18(19)24(3,4)5/h8-15H,6-7H2,1-5H3 |
InChI Key |
QHZOPORSYQQPOV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OC1=C(C=CC=C1[Si](C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


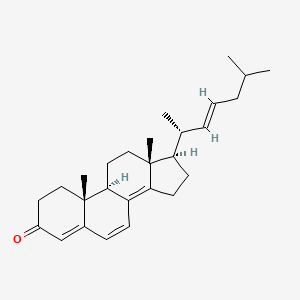
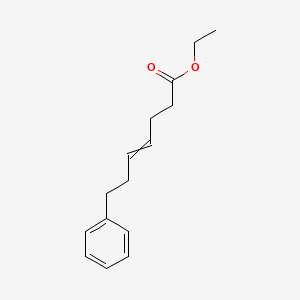
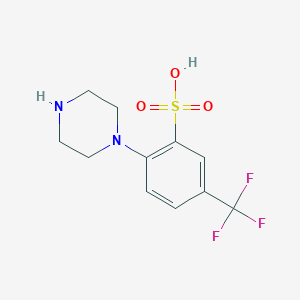
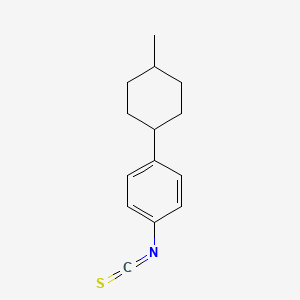
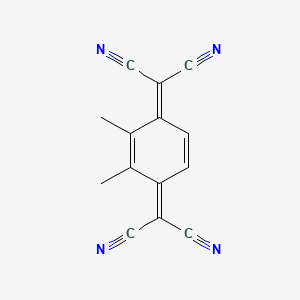

![1,1'-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene)](/img/structure/B14284280.png)
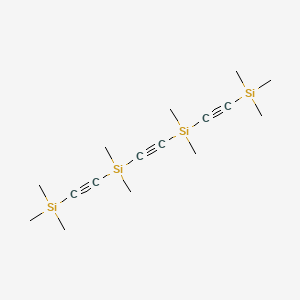
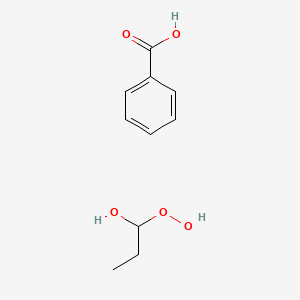
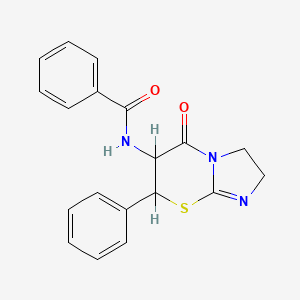

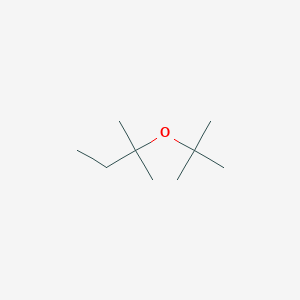
![6-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14284326.png)
![Methyl 2-[2-(4-hydroxyphenyl)ethyl]benzoate](/img/structure/B14284327.png)
